Propanoic acid, 2-methyl-, cyclohexyl ester

Fragrance Chemistry Organoleptic Analysis Sensory Science

Propanoic acid, 2-methyl-, cyclohexyl ester, commonly known as cyclohexyl isobutyrate, is a synthetic alicyclic ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. It is classified as a fragrance ingredient by the Research Institute for Fragrance Materials (RIFM), with its primary function being as a scent component in fine fragrances and consumer products.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 1129-47-1
Cat. No. B073752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 2-methyl-, cyclohexyl ester
CAS1129-47-1
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1CCCCC1
InChIInChI=1S/C10H18O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
InChIKeyIYYXBWAISHVFEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl Isobutyrate (CAS 1129-47-1) Sourcing Guide: A Volatile Ester for Fragrance Applications


Propanoic acid, 2-methyl-, cyclohexyl ester, commonly known as cyclohexyl isobutyrate, is a synthetic alicyclic ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol [1]. It is classified as a fragrance ingredient by the Research Institute for Fragrance Materials (RIFM), with its primary function being as a scent component in fine fragrances and consumer products [2]. The compound is characterized by a low volume of use (<0.1 metric ton per year globally) and a Cramer Class I (low oral toxicity) classification, indicating a low potential for systemic toxicity based on its chemical structure [2]. Its physicochemical profile includes a high log KOW (3.55), implying a preference for non-polar matrices, and a boiling point of approximately 207.63 °C [2].

Fruity organoleptic profile reported for fragrance top notes
RIFM safety assessment documentation available
Lipophilic nature may support anhydrous formulation research

Procurement Risk Alert: Why Cyclohexyl Isobutyrate Cannot Be Readily Substituted


Substituting cyclohexyl isobutyrate with a close structural analog like cyclohexyl acetate (CAS 622-45-7) or a functional alternative like laevo-menthyl isobutyrate (CAS 68366-65-4) introduces significant risks in both performance and safety substantiation. The quantitative evidence shows that cyclohexyl isobutyrate possesses a distinct lipophilicity (log KOW 3.55) compared to cyclohexyl acetate, directly influencing its substantivity and blending behavior in fragrance formulations [1]. Furthermore, the RIFM safety assessment for cyclohexyl isobutyrate is explicitly contingent on a read-across justification from these very analogs [1]. Substituting the target compound would invalidate this specific safety clearance, requiring a new, costly, and time-consuming toxicological evaluation for the replacement material. This 'data gap' risk is a critical procurement consideration absent for the validated compound.

Lipophilicity Analogs like cyclohexyl acetate have lower predicted log KOW, which may alter substantivity and release.
Regulatory data RIFM read-across safety clearance is specific to this CAS; substitutes lack comparable dossier.
Organoleptic Close analog laevo-menthyl isobutyrate provides herbal/sweet rather than fruity primary odor.

Quantitative Performance Evidence for Cyclohexyl Isobutyrate Sourcing Decisions


Distinct Organoleptic Profile Versus a Close Structural Analog for Fragrance Formulation

At a 100% concentration, cyclohexyl isobutyrate exhibits a pure 'fruity' odor, a profile that is quantitatively distinct from the 'herbal, sweet, clary sage, rose' character of its close analog, laevo-menthyl isobutyrate. This difference in primary odor character is a critical factor in fragrance formulation, where the precise direction of a scent is built from individual ingredients with specific and non-interchangeable profiles [1].

Odor Character
Class-level
Fruity vs. Herbal/Sweet
Reported organoleptic difference may influence fragrance formulation choice.
Neat compound evaluation; class-level data.
Fragrance Chemistry Organoleptic Analysis Sensory Science

Differentiated Hydrophobicity (log KOW) Defining Formulation Behavior

Cyclohexyl isobutyrate's estimated log KOW of 3.55 positions it as significantly more lipophilic than a common alternative, cyclohexyl acetate, which has a predicted log KOW of approximately 2.30. This difference of over an order of magnitude in predicted partition behavior means the isobutyrate will have a much stronger affinity for non-polar matrices, directly impacting its substantivity on skin, performance in oil-based delivery systems, and its retention time in certain analytical GC columns [1].

Log KOW
Reported
3.55 (predicted)
Higher lipophilicity versus acetate analog may affect substantivity.
Predicted value; experimental log KOW may differ.
Physical Chemistry Formulation Science QSAR Modeling

Validated Genotoxicity Safety Clearance via Specific Read-Across Pathway

The RIFM expert panel concluded that cyclohexyl isobutyrate does not present a concern for genotoxicity. This conclusion is explicitly based on a valid read-across from the structural analog cyclohexyl acetate (CAS 622-45-7). The acceptance of this read-across is a specific, documented regulatory outcome for the target compound. Any procurement of a non-validated alternative would lack this targeted safety assessment, creating a regulatory data gap that could delay product development or market approval [1].

Genotoxicity
Reported
No concern via read-across to cyclohexyl acetate
Reported safety endpoint supports regulatory dossier for this compound.
RIFM framework; read-across validity assumed.
Genetic Toxicology Regulatory Safety Read-Across

Record of Exposure and Consumer Use Safety Supporting Commercial Viability

Cyclohexyl isobutyrate has a documented history of safe use in consumer products at quantifiable levels. RIFM's aggregate exposure model v3.1.5 estimates a 95th percentile concentration of 0.00079% in fine fragrances [1]. This translates to a total systemic exposure of just 0.000039 mg/kg/day. This extremely low exposure estimate, coupled with its Cramer Class I designation, supports the conclusion of minimal safety risk for the target compound [1]. In contrast, a generic alternative without this specific exposure modeling would introduce unknown consumer safety risks.

Systemic Exposure
Reported
0.000039 mg/kg/day
Low aggregate exposure estimate may ease regulatory submission review.
RIFM model; 100% absorption assumed, 95th percentile.
Exposure Assessment Consumer Safety Regulatory Science

Differentiated Dielectric Relaxation Behavior Indicative of Unique Conformational Dynamics

In a study of model compounds for poly(cyclohexyl acrylate), cyclohexyl isobutyrate (CI) exhibited a relatively strong secondary dielectric relaxation, a feature that is notably weak in its comparator, cyclohexyl 2,4-dimethylglutarate (CG), as well as in aromatic ester analogs [1]. Specifically, the dipole moment at 30°C for CG was measured at 2.84 D, significantly higher than the 2.09 D of its aromatic counterpart [1]. This indicates that the ester side chain's structure, particularly the presence of the isobutyrate group, directly dictates the material's dynamic response to electric fields, a property not shared by even closely related esters.

Dielectric Relaxation
Head-to-head
Strong secondary relaxation vs. weak in CG/PG esters
Differentiated dynamic response informs polymer model compound selection.
Published dielectric data (1992); material-specific.
Dielectric Spectroscopy Material Science Polymer Physics

High-Confidence Application Scenarios for Cyclohexyl Isobutyrate (1129-47-1)


Creating a 'Fruity' Top Note in a Regulated Fine Fragrance

A fragrance house developing a new fine fragrance can confidently use cyclohexyl isobutyrate to introduce a target 'fruity' top note. This decision is substantiated by the documented organoleptic profile [1] and supported by a complete RIFM safety dossier that clears the ingredient for use in fine fragrances at a quantified 95th percentile concentration of 0.00079% [2]. Procurement can proceed with the assurance that this is a validated, low-risk component for a consumer product.

Sourcing a Model Compound for Polymer Segmental Dynamics Research

For researchers studying the dielectric and mechanical properties of poly(cyclohexyl acrylate) and related polymers, cyclohexyl isobutyrate is the specific, validated model compound required to isolate the dynamic response of the monomeric unit. The published dielectric data show its unique strong secondary relaxation, a property not provided by alternative model compounds like cyclohexyl 2,4-dimethylglutarate (CG) [1]. Substituting another ester would render the experimental data incomparable to published literature.

Formulating a Lipophilic Delivery System for a Pro-Fragrance

Given its calculated log KOW of 3.55 [2], cyclohexyl isobutyrate can be selected as a pro-fragrance or fixative in an anhydrous, oil-based product formulation where higher lipophilicity is desirable for enhanced skin substantivity. This specific property differentiates it from less lipophilic cyclohexyl esters like cyclohexyl acetate (predicted log KOW ~2.30) [3], allowing a formulator to rationally tune the release profile of the fragrance.

Application
Selection Property
Validation Focus
Fine fragrance top note
Organoleptic profile documentation
Confirm fruity odor matches formulation target
Polymer model compound
Dielectric relaxation behavior
Compare relaxation data with literature reference
Lipophilic pro-fragrance delivery
Predicted log KOW lipophilicity
Evaluate substantivity in anhydrous systems
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